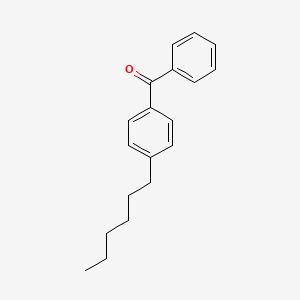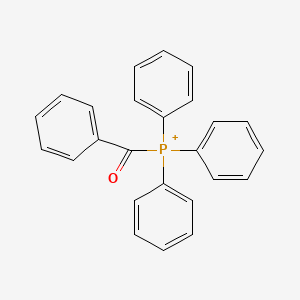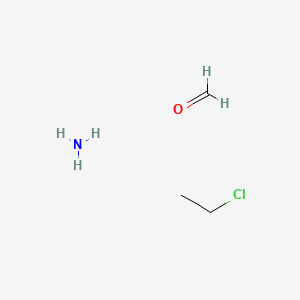
Praseodymium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium chloride, also known as praseodymium trichloride, is an inorganic compound with the chemical formula PrCl₃. It is a member of the lanthanide series and exists in both anhydrous and hydrated forms. The compound is typically a blue-green solid in its anhydrous state and light green when hydrated. Praseodymium chloride is known for its rapid absorption of water when exposed to moist air, forming a heptahydrate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Praseodymium chloride can be synthesized through several methods:
Direct Reaction with Hydrogen Chloride: Praseodymium metal reacts with hydrogen chloride gas to form praseodymium chloride: [ 2 \text{Pr} + 6 \text{HCl} \rightarrow 2 \text{PrCl}_3 + 3 \text{H}_2 ]
Reaction with Hydrochloric Acid: Hydrated salts of praseodymium chloride can be prepared by treating praseodymium metal or praseodymium carbonate with hydrochloric acid: [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{HCl} + 15 \text{H}_2\text{O} \rightarrow 2 [\text{Pr}(\text{H}_2\text{O})_9]\text{Cl}_3 + 3 \text{CO}_2 ]
Industrial Production Methods:
Vacuum Sublimation: The anhydrous form of praseodymium chloride is often purified by vacuum sublimation.
Thermal Dehydration: The hydrate can be dehydrated at 400°C in the presence of ammonium chloride or using thionyl chloride.
Types of Reactions:
Oxidation: Praseodymium chloride can undergo oxidation reactions, forming praseodymium oxides.
Reduction: It can be reduced to praseodymium metal under specific conditions.
Substitution: Praseodymium chloride can participate in substitution reactions to form other praseodymium compounds.
Common Reagents and Conditions:
Oxidation: Exposure to atmospheric oxygen can oxidize praseodymium chloride.
Reduction: Reducing agents like hydrogen gas can reduce praseodymium chloride to praseodymium metal.
Major Products:
Praseodymium Oxides: Formed through oxidation.
Praseodymium Metal: Formed through reduction.
Praseodymium Phosphate and Fluoride: Formed through substitution reactions.
Applications De Recherche Scientifique
Praseodymium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various praseodymium compounds and as a catalyst in organic reactions.
Biology: Praseodymium chloride is used in biological studies to understand the effects of lanthanides on biological systems.
Industry: Praseodymium chloride is used in the production of high-strength alloys, specialized glasses, and ceramics. .
Mécanisme D'action
The mechanism of action of praseodymium chloride involves its interaction with various molecular targets and pathways:
Lewis Acid-Base Interactions: Praseodymium chloride acts as a Lewis acid, forming stable complexes with Lewis bases.
Electron Transfer: In electronic applications, praseodymium chloride can influence the electronic properties of materials by facilitating electron transfer processes.
Comparaison Avec Des Composés Similaires
Praseodymium chloride can be compared with other praseodymium halides and lanthanide chlorides:
Praseodymium Fluoride (PrF₃): Similar in structure but has different solubility and reactivity properties.
Praseodymium Bromide (PrBr₃): Shares similar chemical properties but differs in physical appearance and specific applications.
Praseodymium Iodide (PrI₃): Another halide with distinct properties and uses.
Lanthanide Chlorides: Compounds like cerium chloride and neodymium chloride share similar chemical behaviors but have unique applications based on their specific properties.
Praseodymium chloride stands out due to its unique optical and magnetic properties, making it valuable in various high-tech applications.
Propriétés
Numéro CAS |
63944-03-6 |
|---|---|
Formule moléculaire |
ClPr- |
Poids moléculaire |
176.36 g/mol |
Nom IUPAC |
praseodymium;chloride |
InChI |
InChI=1S/ClH.Pr/h1H;/p-1 |
Clé InChI |
RANWNXKCVGBZQT-UHFFFAOYSA-M |
SMILES canonique |
[Cl-].[Pr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
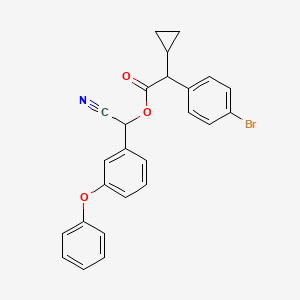
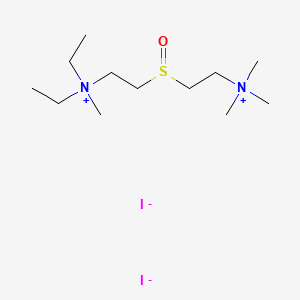
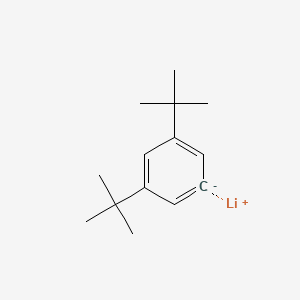
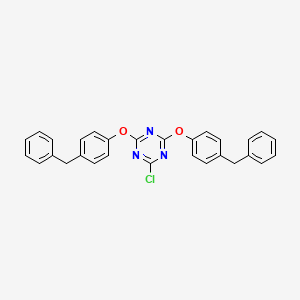


![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)

![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
